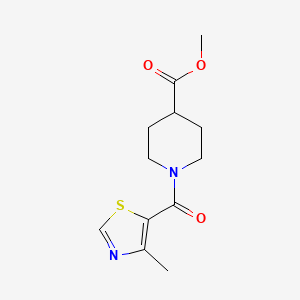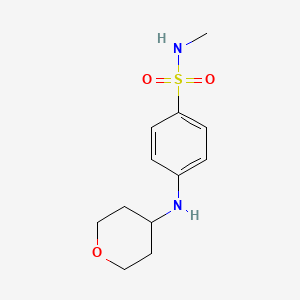![molecular formula C13H14ClNO5 B7556790 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid](/img/structure/B7556790.png)
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has gained significant attention in recent years due to its potential in cancer treatment. CX-5461 has been shown to selectively inhibit the growth of cancer cells by targeting the ribosomal DNA (rDNA) transcription machinery, which is frequently overexpressed in cancer cells.
Mécanisme D'action
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid works by inhibiting the transcription of ribosomal DNA (rDNA), which is essential for the production of ribosomes, the cellular machinery responsible for protein synthesis. By inhibiting rDNA transcription, 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid induces DNA damage and activates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid has been shown to have several biochemical and physiological effects on cancer cells. It induces DNA damage, activates the p53 pathway, and inhibits ribosomal DNA transcription, leading to cell cycle arrest and apoptosis. 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid also affects the expression of several genes involved in DNA repair and cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid is its selectivity for cancer cells, which makes it a promising anti-cancer agent. However, its mechanism of action is complex and involves several pathways, which can make it difficult to study. 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid is also highly toxic and requires careful handling in the laboratory.
Orientations Futures
There are several potential future directions for research on 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid. One area of interest is its use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another potential direction is the development of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid analogs with improved selectivity and reduced toxicity. Additionally, further research is needed to better understand the mechanism of action of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid and its potential for use in precision medicine.
Méthodes De Synthèse
The synthesis of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid involves several steps, including the formation of a benzodioxole ring and the introduction of a chloro group. The final step involves the coupling of the benzodioxole ring with a pentanoic acid moiety. The synthesis of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid has been described in detail in several publications.
Applications De Recherche Scientifique
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively kill cancer cells by inducing DNA damage and inhibiting ribosomal DNA transcription. Several studies have reported that 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid is effective against a variety of cancer types, including breast cancer, leukemia, and multiple myeloma.
Propriétés
IUPAC Name |
2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO5/c1-2-3-9(13(17)18)15-12(16)7-4-8(14)11-10(5-7)19-6-20-11/h4-5,9H,2-3,6H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUZUUYQQWNERR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C1=CC2=C(C(=C1)Cl)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B7556715.png)

![2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B7556732.png)
![N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-4-methoxy-N-methylbenzamide](/img/structure/B7556738.png)
![7-(Diphenylphosphinothioylmethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7556741.png)

![1-[2-Aminoethylsulfamoyl(methyl)amino]butane](/img/structure/B7556757.png)



![2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B7556800.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)
![N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B7556820.png)